molecular formula C15H24 B1668776 Cedrene CAS No. 11028-42-5

Cedrene

Cat. No.: B1668776
CAS No.: 11028-42-5
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-CXTNEJHOSA-N
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Description

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.

Mechanism of Action

Target of Action

Cedrene is a sesquiterpene found in the essential oil of cedar . It has been found to interact with mouse olfactory receptor 23 (MOR23), which plays a role in adipogenesis and thermogenesis in 3T3-L1 cells .

Mode of Action

This compound’s interaction with MOR23 has been shown to influence intracellular lipid accumulation and oxygen consumption rate . Activation of MOR23 by α-cedrene significantly reduced lipid content, increased the oxygen consumption rate, and stimulated reprogramming of the metabolic signature of 3T3-L1 cells .

Biochemical Pathways

This compound’s action on MOR23 leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels and protein amounts of adenylyl cyclase 3 (ADCY3), protein kinase A catalytic subunit (PKA Cα), phospho-5’-adenosine monophosphate (AMP)-activated protein kinase (AMPK), and phospho-cAMP-responsive element-binding protein (CREB) . This results in the upregulation of adipogenic genes and downregulation of genes involved in thermogenesis .

Pharmacokinetics

Upon intravenous administration, α-cedrene exhibits a rapid clearance, a large distribution volume, and a relatively long half-life . Upon oral administration, it is slowly absorbed with a bioavailability of 48.7-84.8% . It is highly distributed to tissues, with the tissue-to-plasma partition coefficients (Kp) far greater than unity for all tissues .

Result of Action

The activation of MOR23 by α-cedrene leads to a reduction in lipid content and an increase in the oxygen consumption rate in 3T3-L1 cells . This suggests that α-cedrene could potentially be used as an anti-obesity drug .

Action Environment

This compound is a volatile compound produced by the plant-beneficial fungus Trichoderma guizhouense, and it has been shown to modulate Arabidopsis root development through auxin transport and signaling . This suggests that the action of this compound can be influenced by environmental factors such as the presence of other organisms.

Properties

CAS No.

11028-42-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-CXTNEJHOSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@@H](C3)C2(C)C)C

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Appearance

Solid powder

469-61-4
11028-42-5

physical_description

Solid

Pictograms

Flammable; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-cedrene
beta-cedrene
cedrene
cedrone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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